2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide
Description
2-Cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide is a structurally complex acetamide derivative featuring a cyclopentyl group and dual thiophene moieties, one of which is substituted with a hydroxymethyl group. For example, similar compounds are synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and aminothiophenes .
Properties
IUPAC Name |
2-cyclopentyl-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S2/c19-16(10-12-4-1-2-5-12)18-11-13-7-8-15(22-13)17(20)14-6-3-9-21-14/h3,6-9,12,17,20H,1-2,4-5,10-11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVARJZZLMOHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide typically involves multiple steps:
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Formation of the Thiophene Derivative: : The initial step involves the synthesis of the thiophene derivative. This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
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Hydroxylation: : The thiophene derivative is then hydroxylated using appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the hydroxy group at the desired position.
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Acetamide Formation: : The final step involves the formation of the acetamide moiety. This can be achieved by reacting the hydroxylated thiophene derivative with cyclopentylamine and acetic anhydride under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group, using reagents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Potential use in drug development, particularly for conditions where thiophene derivatives have shown efficacy.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The hydroxy and thiophene groups may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Substituent Effects :
- Cyclopentyl Group: The target compound’s cyclopentyl substituent distinguishes it from aryl-substituted analogs (e.g., dichlorophenyl in ).
- Hydroxymethyl-Thiophene: The hydroxymethyl group on the thiophene ring may enhance solubility and enable hydrogen bonding, contrasting with electron-withdrawing groups like cyano (in ) or chloroacetyl (in ).
Spectroscopic and Crystallographic Characterization
- Spectroscopy : Compounds like those in are characterized by ¹H/¹³C NMR, IR, and mass spectrometry. For example, the dichlorophenyl derivative in shows NH···N hydrogen bonds in its crystal structure, stabilizing its lattice.
- Crystallography : Tools like SHELX and WinGX are widely used for structural elucidation. The dihedral angle between the dichlorophenyl and thiazol rings in is 79.7°, suggesting significant steric hindrance—a factor absent in the target compound’s less bulky cyclopentyl group.
Biological Activity
2-Cyclopentyl-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a cyclopentyl group, a thiophene ring, and an acetamide moiety. Its synthesis typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
- Formation of the Thiophene Ring : Through a condensation reaction.
- Introduction of Hydroxy Group : Via hydroxy(phenyl)methyl group attachment.
- Final Acylation : Involves cyclopentyl acetamide under controlled conditions.
This multi-step process ensures the compound's structural integrity and functional properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxy(phenyl)methyl group can form hydrogen bonds with biological macromolecules, while the thiophene ring participates in π-π interactions. These interactions modulate the activity of various enzymes or receptors, leading to observed biological effects such as:
- Antimicrobial Activity : Potentially effective against various bacterial strains.
- Anti-inflammatory Properties : May inhibit inflammatory pathways through modulation of cytokine release.
Biological Activity Data
Recent studies have highlighted the biological activity of this compound, showcasing its potential therapeutic applications.
Table 1: Summary of Biological Activities
Case Studies
In a notable study, researchers investigated the efficacy of this compound in a mouse model of inflammation. The results indicated that administration of this compound significantly reduced inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Another study focused on its antimicrobial properties, where the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli at various concentrations, indicating its utility in developing new antimicrobial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
